BX471-Hydrochlorid

Übersicht

Beschreibung

Synthesis Analysis

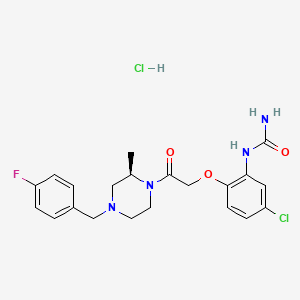

BX471 was identified through high capacity screening and subsequent chemical optimization, as a potent, selective, and orally active antagonist of CCR1. Its synthesis involves the creation of R-N-[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]urea hydrochloric acid salt. This compound was found to displace CCR1 ligands like macrophage inflammatory protein-1α (MIP-1α), RANTES, and monocyte chemotactic protein-3 (MCP-3) with high affinity, demonstrating its potent antagonistic activity (Liang et al., 2000).

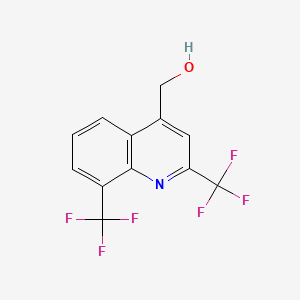

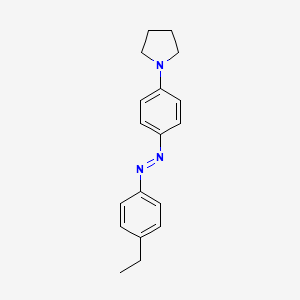

Molecular Structure Analysis

While specific details on the molecular structure of BX471 hydrochloride were not directly found, the general structure as described in the synthesis process suggests a complex molecule designed to specifically target and inhibit CCR1 activity. Its high affinity for CCR1 is indicative of a molecular structure that effectively mimics or competes with natural ligands of the receptor, thus inhibiting the receptor's normal function.

Chemical Reactions and Properties

BX471 hydrochloride's chemical reactivity and properties, particularly in biological systems, include its ability to effectively block CCR1-mediated responses. This includes inhibition of calcium mobilization, extracellular acidification rate increases, CD11b expression, and leukocyte migration, demonstrating its broad impact on cellular functions mediated by CCR1 activation. Its selectivity for CCR1 over 28 other G-protein-coupled receptors highlights its specific chemical interactions and functional specificity (Liang et al., 2000).

Wissenschaftliche Forschungsanwendungen

Neuroprotektives Mittel bei Parkinson-Krankheit

BX471-Hydrochlorid wurde auf seine neuroprotektiven Eigenschaften untersucht, insbesondere im Zusammenhang mit der Parkinson-Krankheit (PD). Es wirkt als Antagonist des C-C-Chemokinrezeptors vom Typ 1 (CCR1), der eine bedeutende Rolle bei Neuroinflammation spielt, einem Schlüsselfaktor für das Fortschreiten von PD. In einem Mausmodell der MPTP-induzierten nigrostriatalen Degeneration reduzierte die Behandlung mit this compound den neuroinflammatorischen Zustand durch Regulierung der Gliazell-Aktivierung, des NF-κB-Signalwegs, der Expression proinflammatorischer Enzyme und Zytokine .

Therapeutisches Mittel für allergische Rhinitis

Im Bereich der Immunologie hat sich this compound als vielversprechendes therapeutisches Mittel für allergische Rhinitis (AR) erwiesen. Es unterdrückt Entzündungen, indem es primäre Liganden von CCR1 blockiert, was zu einer Reduktion von Th2-Zytokinen und der Infiltration entzündungsfördernder Zellen in das Nasengewebe führt. In einem Ovalbumin-induzierten AR-Mausmodell linderte this compound die Symptome signifikant und senkte die nasalen proinflammatorischen Faktoren .

Entzündungshemmende Wirkungen bei Sepsis

Die Rolle von this compound als entzündungshemmendes Mittel wurde im Zusammenhang mit Sepsis untersucht. Es ist ein potenter, nichtpeptidischer CCR1-Antagonist, der sowohl zur prophylaktischen als auch zur therapeutischen Behandlung bei caecal ligation and puncture-induzierter Sepsis bei Mäusen evaluiert wurde. Die Auswirkungen der Verbindung auf die zugrunde liegenden Mechanismen der Sepsis sind ein Bereich der aktiven Forschung .

Modulation der Immunzell-Infiltration

Die Fähigkeit der Verbindung, die Immunzell-Infiltration zu modulieren, macht sie zu einem Kandidaten für weitere Studien bei verschiedenen entzündlichen und Autoimmunerkrankungen. Durch die Antagonisierung von CCR1 kann this compound die Infiltration von Immunzellen, einschliesslich Mastzellen und der Lymphozyten-T-Aktivierung, reduzieren, die oft an der Pathogenese von Autoimmunerkrankungen beteiligt sind .

Kontrolle neuroimmunologischer Mechanismen

Die Auswirkungen von this compound auf neuroimmunologische Mechanismen sind besonders relevant bei neurodegenerativen Erkrankungen. Seine antagonistische Wirkung auf CCR1 kann dazu beitragen, die neuroimmunologischen und neuroinflammatorischen Mechanismen zu kontrollieren, die zu Erkrankungen wie PD beitragen, und so möglicherweise neue Wege für die Immuntherapie eröffnen .

Regulierung von proinflammatorischen Enzymen und Zytokinen

Der Einfluss der Verbindung auf proinflammatorische Enzyme und Zytokine hat therapeutische Implikationen. Durch die Blockierung von CCR1 kann this compound die Überexpression dieser inflammatorischen Mediatoren verringern, die an der Pathophysiologie verschiedener entzündlicher Erkrankungen beteiligt sind .

Potenzial in der Entwicklung von Immuntherapien

Angesichts seiner verschiedenen immunmodulatorischen Wirkungen hat this compound das Potenzial für die Entwicklung neuer Immuntherapien. Das gezielte Ansprechen von CCR1 könnte eine wertvolle Strategie sein, um Behandlungen für Erkrankungen zu entwickeln, bei denen Entzündungen eine zentrale Rolle spielen .

Auswirkungen auf T-regulatorische Zellen

Die Wirkung von this compound auf T-regulatorische Zellen (Treg) ist ein weiterer interessanter Bereich. Treg-Zellen spielen eine entscheidende Rolle bei der Aufrechterhaltung der Immunität und der Verhinderung von Autoimmunreaktionen. Die Behandlung mit this compound wurde mit einer Hochregulierung von Treg-Zellen in Verbindung gebracht, was erhebliche Auswirkungen auf die Behandlung von allergischen und Autoimmunerkrankungen haben könnte .

Wirkmechanismus

Target of Action

BX471 hydrochloride is a potent, selective non-peptide antagonist that primarily targets the C-C chemokine receptor type 1 (CCR1) . CCR1 is a G-protein-coupled receptor that plays a crucial role in the recruitment and activation of leukocytes, a type of white blood cell involved in the immune response .

Mode of Action

BX471 hydrochloride interacts with its target, CCR1, by displacing the endogenous CCR1 ligands MIP-1a, RANTES, and MCP-3 . This displacement inhibits a number of CCR1-mediated effects in leukocytes, including calcium mobilization and migration . The compound exhibits a Ki of 1 nM for human CCR1, indicating a high affinity for this receptor .

Biochemical Pathways

The action of BX471 hydrochloride affects several biochemical pathways. By blocking CCR1, it downregulates the mRNA expression of ICAM-1, P-selectin, and E-selectin . These molecules play key roles in leukocyte recruitment and adhesion, which are critical steps in the inflammatory response. Furthermore, BX471 hydrochloride inhibits the TNF-α activated NF-kB pathway, leading to a decrease in Th2 cytokines, IL-1β, VCAM-1, GM-CSF, RANTES, and MIP-1α expression levels .

Pharmacokinetics

In animal studies, BX471 has shown a bioavailability of 60% in dogs when administered either orally or intravenously .

Result of Action

The action of BX471 hydrochloride results in a variety of molecular and cellular effects. It significantly reduces inflammatory responses in conditions such as sepsis and allergic rhinitis . This is achieved by inhibiting eosinophil recruitment, suppressing the production of proinflammatory mediators, and upregulating T regulatory cells . In addition, it prevents monocyte recruitment in inflammation sites in rheumatoid arthritis patients .

Safety and Hazards

Eigenschaften

IUPAC Name |

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUCNQBAWUHKLS-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183019 | |

| Record name | BX 471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288262-96-4 | |

| Record name | BX 471 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288262964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX 471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BX-471 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L350B5LO1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione](/img/structure/B1232080.png)